molecular formula C9H9IO2 B182863 4-Ethyl-3-iodobenzoic acid CAS No. 103441-03-8

4-Ethyl-3-iodobenzoic acid

Cat. No.: B182863
CAS No.: 103441-03-8
M. Wt: 276.07 g/mol
InChI Key: TUAVSACXCXUOSJ-UHFFFAOYSA-N
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Description

4-Ethyl-3-iodobenzoic acid (CAS: 103441-03-8, MFCD11110758) is a substituted benzoic acid derivative featuring an ethyl group at the para position and an iodine atom at the meta position relative to the carboxylic acid moiety. Its molecular formula is C₉H₉IO₂, with a molecular weight of 276.07 g/mol . The compound is commercially available at 95% purity and is primarily utilized as an intermediate in synthetic organic chemistry, particularly in the preparation of fine chemicals, pharmaceuticals, and heterocyclic compounds . The iodine substituent enhances its utility in cross-coupling reactions, while the ethyl group modulates steric and electronic properties, influencing reactivity and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-3-iodobenzoic acid typically involves the iodination of 4-ethylbenzoic acid. One common method is the Sandmeyer reaction, where 4-ethylbenzoic acid is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the 3rd position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and other substituted benzoic acids.

    Oxidation Reactions: Products include 4-ethyl-3-iodobenzaldehyde and this compound derivatives.

    Coupling Reactions: Products include biaryl compounds with various functional groups.

Scientific Research Applications

Chemical Synthesis

4-Ethyl-3-iodobenzoic acid serves as a vital building block in organic synthesis. It is commonly utilized in the following ways:

  • Substitution Reactions : The iodine atom can be replaced through nucleophilic substitution, allowing for the introduction of various functional groups. This property is essential for synthesizing more complex organic molecules.
  • Coupling Reactions : The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, which is used to create biaryl compounds. These reactions are significant in developing pharmaceuticals and agrochemicals .
  • Oxidation Reactions : The ethyl group can undergo oxidation to form aldehydes or carboxylic acids, expanding the range of derivatives that can be synthesized from this compound .

Biological Research

In biological applications, this compound has shown potential as:

  • Enzyme Inhibitor : It is used in studies to investigate enzyme inhibition mechanisms. The compound can act as a probe in biochemical assays, providing insights into enzyme interactions and pathways .
  • Therapeutic Development : Due to its structural properties, it may serve as a lead compound in the development of new therapeutic agents targeting specific biological pathways .

Material Science

The compound is also valuable in material science:

  • Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. This application is crucial for developing advanced materials used in various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound aids in:

  • Method Development : It is utilized to develop analytical methods for detecting and quantifying other compounds, improving laboratory accuracy. Its unique chemical properties facilitate the design of sensitive detection methods .

Case Studies

  • Synthesis of Biaryl Compounds : A study demonstrated the use of this compound in the Suzuki-Miyaura coupling reaction to synthesize biaryl compounds efficiently. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in complex organic synthesis .
  • Enzyme Interaction Studies : Research involving this compound has highlighted its role as an inhibitor in enzyme assays. The compound's ability to bind at active sites has been instrumental in elucidating mechanisms of action for various enzymes involved in metabolic pathways .

Mechanism of Action

The mechanism of action of 4-ethyl-3-iodobenzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The iodine atom can also participate in halogen bonding, which can influence the compound’s interaction with biological targets.

Comparison with Similar Compounds

Positional Isomers

2-Ethyl-5-iodobenzoic acid (CAS: 1261451-95-9) shares the same molecular formula (C₉H₉IO₂) and weight as 4-Ethyl-3-iodobenzoic acid but differs in substituent positions.

Functional Group Variants

  • Ethyl 4-ethoxy-3-iodobenzoate (CAS: 1131614-09-9): This ester derivative (C₁₁H₁₃IO₃, MW: 320.13 g/mol) replaces the carboxylic acid with an ethoxy group, increasing lipophilicity and making it suitable for solubility-sensitive applications .
  • 4-Azido-3-iodobenzoic acid (CAS: 1216380-53-8): The azido group at C4 introduces click chemistry compatibility, enabling bioconjugation in drug development, unlike the ethyl group in the parent compound .

Substituent Variations

  • 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid (CAS: 1131614-95-3, C₁₃H₁₅IN₂O₃, MW: 374.17 g/mol): The acetylpiperazinyl group enhances hydrogen-bonding capacity and bioavailability, relevant in medicinal chemistry .
  • 4-Ethyl-3-nitrobenzoic acid : The nitro group (electron-withdrawing) increases acidity compared to the iodine substituent, favoring electrophilic substitution reactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity Applications/Research Use
This compound 103441-03-8 C₉H₉IO₂ 276.07 4-Ethyl, 3-Iodo 95% Intermediate, fine chemicals
2-Ethyl-5-iodobenzoic acid 1261451-95-9 C₉H₉IO₂ 276.07 2-Ethyl, 5-Iodo 95% Structural isomer studies
Ethyl 4-ethoxy-3-iodobenzoate 1131614-09-9 C₁₁H₁₃IO₃ 320.13 4-Ethoxy, 3-Iodo (ester) N/A Lipophilic precursor
4-Azido-3-iodobenzoic acid 1216380-53-8 C₇H₄IN₃O₂ 289.03 4-Azido, 3-Iodo N/A Bioconjugation, click chemistry
4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid 1131614-95-3 C₁₃H₁₅IN₂O₃ 374.17 4-Acetylpiperazinyl, 3-Iodo N/A Medicinal chemistry

Biological Activity

4-Ethyl-3-iodobenzoic acid is a halogenated benzoic acid derivative that has gained attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound includes an ethyl group and an iodine atom attached to a benzoic acid core. This unique combination enhances its hydrophobicity and reactivity, making it suitable for various biochemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological targets. It acts as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The iodine atom can participate in halogen bonding, influencing the compound's interactions with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Antioxidant Properties

The compound demonstrates significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of aging and age-related diseases, where oxidative damage plays a critical role .

Enzyme Inhibition

Studies have highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit neurolysin and angiotensin-converting enzyme (ACE), which are important in regulating blood pressure and other physiological functions .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the antimicrobial effects of various benzoic acid derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 5 μg/mL .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that this compound effectively scavenged free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests its potential as a therapeutic agent in oxidative stress-related conditions .
  • Enzyme Inhibition Studies : The compound was tested for its inhibitory effects on ACE and neurolysin. Results showed a dose-dependent inhibition, with IC50 values indicating potent activity against these enzymes, which may have implications for cardiovascular health .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAntioxidant ActivityEnzyme Inhibition
This compoundSignificantHighACE, Neurolysin
3-Iodobenzoic AcidModerateModerateLimited
4-Iodobenzoic AcidLowLowNone

Q & A

Basic Research Questions

Q. Q1. What are the standard synthetic routes for 4-Ethyl-3-iodobenzoic acid, and how can purity be validated?

Methodological Answer:

  • Synthesis : Start with iodination of 3-ethylbenzoic acid using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) . Alternatively, electrophilic substitution on ethyl benzoate derivatives followed by hydrolysis may yield the target compound.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point comparison with literature values (if available). Cross-reference spectral data (¹H/¹³C NMR, IR) with SciFinder or Reaxys entries .

Q. Q2. What are the key physicochemical properties (e.g., solubility, stability) of this compound under varying conditions?

Methodological Answer:

  • Solubility : Test in polar (water, methanol) and non-polar solvents (dichloromethane, toluene) at 25°C. Compare results with structurally similar compounds (e.g., 3-iodobenzoic acid; solubility in water: ~0.1 g/L ).
  • Stability : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor via UV-Vis spectroscopy or TLC for decomposition products.

Q. Q3. How should researchers design a reproducible protocol for characterizing this compound’s crystal structure?

Methodological Answer:

  • Crystallization : Use slow evaporation from a saturated ethanol solution at 4°C.
  • X-ray Diffraction (XRD) : Collect data at 100K to minimize thermal motion artifacts. Refine structures using software like SHELXL, referencing CCDC databases for analogous iodobenzoic acid derivatives .

Advanced Research Questions

Q. Q4. How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level. Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Transition State Analysis : Simulate Pd-catalyzed coupling pathways with aryl boronic acids. Compare activation energies for iodinated vs. brominated analogs to assess reactivity trends .

Q. Q5. What experimental strategies resolve contradictions in reported catalytic activity of Pd complexes with this compound ligands?

Methodological Answer:

  • Controlled Replication : Reproduce studies under identical conditions (solvent, temperature, Pd source). Use standardized substrates (e.g., phenylboronic acid) to isolate ligand effects.
  • In-situ Monitoring : Employ UV-Vis or Raman spectroscopy to track reaction intermediates. Compare turnover frequencies (TOF) and catalyst degradation pathways .

Q. Q6. How can researchers optimize reaction yields when using this compound as a directing group in C-H functionalization?

Methodological Answer:

  • DoE (Design of Experiments) : Use a factorial design to vary parameters (catalyst loading, temperature, solvent polarity). Analyze via ANOVA to identify significant factors .
  • Mechanistic Probes : Introduce isotopic labeling (e.g., D₂O) to study kinetic isotope effects (KIE) and elucidate rate-determining steps .

Q. Q7. What are the best practices for integrating contradictory spectral data (e.g., NMR shifts) across literature sources?

Methodological Answer:

  • Meta-Analysis : Compile chemical shift values from Reaxys/SciFinder entries. Normalize data by solvent (DMSO-d6 vs. CDCl₃) and concentration .
  • Error Analysis : Identify outliers using Grubbs’ test. Replicate disputed spectra under standardized conditions to verify reproducibility .

Q. Methodological Resources

  • Database Tools : Reaxys (for synthetic pathways), SciFinder (for spectral data), CCDC (for crystallographic references) .
  • Statistical Software : JMP or R for DoE and ANOVA; Gaussian for computational modeling .
  • Experimental Protocols : Follow IUPAC guidelines for solubility testing and ICH Q1A(R2) for stability studies .

Properties

IUPAC Name

4-ethyl-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAVSACXCXUOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622275
Record name 4-Ethyl-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103441-03-8
Record name 4-Ethyl-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Ethyl-3-iodobenzoic acid
4-Ethyl-3-iodobenzoic acid
4-Ethyl-3-iodobenzoic acid
4-Ethyl-3-iodobenzoic acid
4-Ethyl-3-iodobenzoic acid
4-Ethyl-3-iodobenzoic acid

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